5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylthiocarbamoyl chloride with hydrazine hydrate, followed by cyclization with sulfur and an appropriate oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylsulfanyl)-1,3,4-thiadiazol-2-amine
- 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine
- 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the cyclohexyl group, which can influence its biological activity and chemical reactivity. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with hydrophobic targets.
Properties
CAS No. |
40177-34-2 |
---|---|
Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
5-cyclohexylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H13N3S2/c9-7-10-11-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10) |
InChI Key |
FXZOOFNCILJCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NN=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.